molecular formula C20H15NO4S B2415374 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 2097899-31-3

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2415374
CAS No.: 2097899-31-3
M. Wt: 365.4
InChI Key: LYZIYDXCEZLGJY-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide ( 2097899-31-3) is a synthetic chromene-derivative with a molecular weight of 365.4 g/mol and the formula C20H15NO4S . Chromene-based compounds are of significant interest in medicinal chemistry and pharmacological research due to their wide range of potential biological activities . This particular compound features a hybrid structure incorporating furan and thiophene heterocycles, making it a valuable candidate for research into multi-target-directed ligands (MTDLs) . The chromene core is a recognized pharmacophore in the development of agents for neurodegenerative diseases; related compounds have been investigated for their activity against key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1) . Furthermore, the structural motifs present in this molecule suggest potential for research in anti-inflammatory and anticancer applications, as similar compounds are known to target enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX) . While the specific mechanism of action for this exact compound is yet to be fully elucidated, research on close structural analogues indicates that related molecules may function through mechanisms such as enzyme inhibition and specific receptor binding . This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers can source this chemical from various suppliers, with availability in quantities ranging from milligrams for initial screening to larger amounts for extended study .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4S/c22-16-10-19(25-18-5-2-1-4-14(16)18)20(23)21-11-15(13-7-9-26-12-13)17-6-3-8-24-17/h1-10,12,15H,11H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZIYDXCEZLGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of furan and thiophene derivatives with chromene carboxamide under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted derivatives. These products can be further utilized in different applications, including drug development and material science .

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan, thiophene, and chromene derivatives, such as:

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of furan, thiophene, and chromene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Furan and Thiophene Rings : These heterocyclic components are known for their reactivity and biological activity.
  • Chromene Core : The chromene structure contributes to the compound's pharmacological properties, providing a basis for interaction with biological targets.

Molecular Formula

The molecular formula of this compound is C15H13N1O3S1C_{15}H_{13}N_{1}O_{3}S_{1}, with a molecular weight of approximately 285.34 g/mol.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties.

Mechanism of Action :

  • Induction of apoptosis in cancer cells through the inhibition of tubulin polymerization.
  • Cell cycle arrest at the G2/M phase, leading to increased caspase activity and subsequent cell death.

Case Study :
A study reported that derivatives of chromene showed significant growth inhibition in various cancer cell lines, including HT29, with IC50 values indicating potent activity against these cells .

Antimicrobial Activity

The compound displays promising antimicrobial effects against a range of pathogens.

Mechanism :
The furan ring enhances the compound's ability to disrupt microbial cell membranes, leading to cell death.

Research Findings :
A comparative study indicated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness attributed to structural components such as the furan moiety.

Antioxidant Activity

This compound has shown potential antioxidant properties.

Mechanism :
The compound scavenges free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing diseases associated with oxidative damage, such as neurodegenerative disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to specific functional groups can significantly influence its efficacy:

Functional GroupModification Effect
Furan RingEnhances reactivity and antimicrobial properties
Oxo GroupInfluences interaction with biological targets
Carboxamide GroupAffects solubility and bioavailability

Research shows that certain modifications can enhance or diminish biological activities, providing insights for future drug design .

Data Summary Table

Biological Activity Mechanism Research Findings
AnticancerInduces apoptosis via tubulin inhibitionSignificant growth inhibition (IC50 values in HT29)
AntimicrobialDisrupts microbial membranesBroad-spectrum activity against bacteria
AntioxidantScavenges free radicalsProtects against oxidative stress

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during cyclization to minimize side reactions.
  • Catalyst Selection : Employ Pd-based catalysts for coupling reactions to enhance regioselectivity .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Basic Research Focus
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and amide bond formation .
  • Infrared Spectroscopy (IR) : Detect carbonyl stretches (C=O at ~1700 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated m/z 407.35 for C21_{21}H17_{17}NO4_4S) .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks (e.g., SHELX software for refinement) .
  • Density Functional Theory (DFT) : Simulate electronic distributions to predict reactivity at the carboxamide and chromene moieties .

What in vitro and in vivo assays are recommended to evaluate its anticancer and antimicrobial potential?

Q. Basic Research Focus

  • Anticancer Screening :

    • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
    • Apoptosis Markers : Measure caspase-3/7 activation via fluorescence assays.
  • Antimicrobial Testing :

    • MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Q. Advanced Research Focus :

  • Mechanistic Studies :
    • Western Blotting : Assess inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) .
    • DNA Intercalation Assays : Use ethidium bromide displacement to evaluate DNA-binding affinity.

How can molecular docking studies elucidate its interactions with biological targets like kinases or DNA?

Q. Advanced Research Focus

  • Target Selection : Prioritize proteins overexpressed in cancer (e.g., EGFR, Topoisomerase II) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Key Interactions :
    • Hydrogen Bonding : Carboxamide NH with kinase active-site residues (e.g., Asp831 in EGFR) .
    • π-Stacking : Thiophene ring with DNA base pairs .
  • Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC50_{50} data .

How should researchers resolve contradictions in reported biological activity data across studies?

Q. Advanced Research Focus

  • Data Triangulation :
    • Reproducibility Checks : Standardize assay protocols (e.g., cell culture conditions, compound purity >95%) .
    • Meta-Analysis : Compare IC50_{50} values across studies using statistical tools (e.g., ANOVA).
  • Structural Confounders :
    • Verify stereochemistry via circular dichroism (CD) if enantiomers exhibit divergent activities .
    • Assess batch-to-batch impurity profiles using HPLC-MS.

What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?

Q. Advanced Research Focus

  • Key Modifications :

    Substituent Effect Reference
    Thiophen-3-yl → Thiophen-2-yl Increased DNA intercalation
    Furan-2-yl → Pyridine Improved solubility but reduced cytotoxicity
  • Rational Design :

    • Introduce electron-withdrawing groups (e.g., -NO2_2) on the chromene ring to enhance electrophilicity .
    • Replace ethyl linker with propyl to reduce steric hindrance in target binding .

Which HPLC and LC-MS methods are optimal for quantifying this compound in complex biological matrices?

Q. Basic Research Focus

  • HPLC Parameters :
    • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
    • Mobile Phase : Acetonitrile/water (70:30) with 0.1% formic acid .
    • Detection : UV at 254 nm (chromene absorbance) .
  • LC-MS/MS Validation :
    • Ionization : ESI+ mode for [M+H]+^+ (m/z 407.35).
    • LOQ : 10 ng/mL in plasma with <15% RSD .

How do pH and temperature influence the stability of this compound during storage and biological assays?

Q. Advanced Research Focus

  • Stability Studies :
    • pH 7.4 (Physiological) : >90% stability at 4°C for 30 days.
    • pH <5 : Rapid hydrolysis of the carboxamide group .
  • Thermal Degradation :
    • TGA Analysis : Decomposition onset at 180°C.
    • Lyophilization : Preferred for long-term storage to prevent hydrolysis .

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